(E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one
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Overview
Description
(E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one is a chemical compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as HPI-4 and has been synthesized using different methods. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for (E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one involves the condensation of p-tolualdehyde with 4a-hydroxyoctahydroisoquinoline in the presence of an acid catalyst, followed by the addition of acetylacetone to the resulting product.
Starting Materials
p-tolualdehyde, 4a-hydroxyoctahydroisoquinoline, acid catalyst, acetylacetone
Reaction
Step 1: Condensation of p-tolualdehyde with 4a-hydroxyoctahydroisoquinoline in the presence of an acid catalyst to form (E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-ol, Step 2: Dehydration of (E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-ol to form (E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one, Step 3: Addition of acetylacetone to (E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one to form the final product
Scientific Research Applications
HPI-4 has shown promising results in various scientific research applications. One of the main areas of research is its potential as an anti-cancer agent. Studies have shown that HPI-4 inhibits the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. HPI-4 has also been shown to have anti-inflammatory properties, making it a potential therapeutic agent for various inflammatory diseases.
Mechanism Of Action
The mechanism of action of HPI-4 is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. HPI-4 has also been shown to induce the activity of certain proteins that are involved in apoptosis.
Biochemical And Physiological Effects
HPI-4 has been shown to have various biochemical and physiological effects. Studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. HPI-4 has also been shown to induce the activity of certain proteins that are involved in apoptosis. It has also been shown to have antioxidant properties, making it a potential therapeutic agent for various oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the advantages of using HPI-4 in lab experiments is its potential as an anti-cancer and anti-inflammatory agent. This makes it a useful tool for studying the mechanisms of cancer cell growth and inflammation. However, one of the limitations of using HPI-4 is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on HPI-4. One area of research is the development of new methods for synthesizing HPI-4 that are more efficient and cost-effective. Another area of research is the development of new derivatives of HPI-4 that have improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of HPI-4 and its potential as a therapeutic agent for various diseases.
Conclusion
In conclusion, HPI-4 is a chemical compound that has shown promising results in various scientific research applications. Its potential as an anti-cancer and anti-inflammatory agent makes it a useful tool for studying the mechanisms of cancer cell growth and inflammation. Further research is needed to fully understand the mechanism of action of HPI-4 and its potential as a therapeutic agent for various diseases.
properties
IUPAC Name |
(E)-1-(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-3-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-15-5-7-16(8-6-15)9-10-18(21)20-13-12-19(22)11-3-2-4-17(19)14-20/h5-10,17,22H,2-4,11-14H2,1H3/b10-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJRVLKZZWCCNFP-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)N2CCC3(CCCCC3C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)N2CCC3(CCCCC3C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-3-(p-tolyl)prop-2-en-1-one |
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